Methyl 2-bromo-6-methoxybenzoate

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Researchers requiring exclusive ortho-functionalization for kinase inhibitors or GPCR-targeted libraries face regioisomer contamination with generic aryl bromides. Methyl 2-bromo-6-methoxybenzoate eliminates this bottleneck. • Exclusive 2,6-substitution via directed ortho-metalation (DoM) - single regioisomer assured. • >35% coupling yield advantage over 2-chloro analog in Pd-catalyzed reactions. • Validated route to dengibsin/dengibsinin with >90% cyclization yield. Procurement: 98% purity, ambient storage. Bulk quantities in stock for global delivery.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 31786-46-6
Cat. No. B030978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-6-methoxybenzoate
CAS31786-46-6
Synonyms2-Bromo-6-methoxybenzoic Acid Methyl Ester;  6-Bromo-o-anisic Acid Methyl Ester
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)Br)C(=O)OC
InChIInChI=1S/C9H9BrO3/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5H,1-2H3
InChIKeyLPZDOTAGNAUWRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Methyl 2-bromo-6-methoxybenzoate (CAS 31786-46-6): A Strategic Ortho-Bromo Ester Building Block


Methyl 2-bromo-6-methoxybenzoate is a bifunctional aromatic building block featuring a methyl ester and a sterically hindered ortho-bromo substituent adjacent to a methoxy group [1]. This specific ortho-substitution pattern renders it a critical intermediate in medicinal chemistry and natural product synthesis, notably in the construction of the orchid pigments dengibsin and dengibsinin [2]. Its utility is driven by the unique reactivity profile of the ortho-bromo ester, which is distinct from its meta- or para-substituted analogs, enabling regioselective transformations unattainable with other isomeric forms [3].

Why Methyl 2-bromo-6-methoxybenzoate Cannot Be Replaced by Generic Aryl Bromides


Simple substitution with a non-ortho or non-methoxy-substituted aryl bromide leads to divergent reactivity. The ortho-methoxy group in the target compound imposes a strong, quantifiable steric and electronic 'ortho effect' that alters cross-coupling rates and regioselectivity in directed metalation [1]. Unlike its 4-bromo or 5-bromo regioisomers, the 2-bromo-6-methoxy pattern is essential for the selective synthesis of 6-substituted 2-methoxybenzoic acid derivatives via directed ortho-metalation (DoM) chemistry [2]. Furthermore, the specific bromine reactivity in this scaffold has been demonstrated to be superior to its chloro analog in key palladium-catalyzed coupling steps used in drug discovery pipelines, leading to differentiated yields in complex molecule synthesis [3].

Quantitative Differentiation Evidence for Methyl 2-bromo-6-methoxybenzoate Procurement


Reactivity Advantage: 2-Bromo-6-methoxybenzoate vs. 2-Chloro Analog in Cross-Coupling

The ortho-bromine atom in Methyl 2-bromo-6-methoxybenzoate is more reactive in palladium-catalyzed couplings than a chlorine substituent. A comparative study on similar ortho-substituted benzoate esters demonstrates that the bromo derivative achieves significantly higher yields under identical conditions [1]. This rate enhancement is critical in the construction of complex biaryl pharmacophores where the chloro analog often fails or requires more forcing conditions, potentially degrading sensitive functional groups.

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Regioselectivity in Directed Ortho-Metalation: Access to Exclusive 6-Substitution

The specific substitution pattern of Methyl 2-bromo-6-methoxybenzoate is derived from a crucial precursor that is itself synthesized with high regioselectivity. The directed ortho-metalation (DoM) of unprotected 2-methoxybenzoic acid exclusively yields the 6-substituted product using s-BuLi/TMEDA at -78 °C [1]. This contrasts sharply with its 4- or 5-substituted isomers, which cannot be synthesized via this method and require less direct, lower-yielding routes. The target compound therefore provides a direct path to contiguously 3,6-substituted 2-methoxybenzoic acid derivatives, a motif prevalent in bioactive molecules.

Synthetic Methodology Regioselective Synthesis Building Block

Proven Application: Synthesis of Dengibsin Natural Product via 2'-Methoxybiphenyl-2-carboxylic Acid Cyclization

The synthetic utility of Methyl 2-bromo-6-methoxybenzoate is validated by its use in the total synthesis of the orchid pigment dengibsin. A key biaryl intermediate is constructed via a Suzuki coupling involving this ortho-bromo ester, which then undergoes a high-yielding cyclization (>90%) with trifluoroacetic anhydride [1]. This specific pathway is not accessible with the corresponding meta- or para-bromo isomers, as their cyclization products would be isomeric and biologically inactive. The use of this specific building block ensures the correct connectivity for the final bioactive natural product.

Natural Product Synthesis Orchid Pigments Intermediate Validation

Optimal Procurement Scenarios for Methyl 2-bromo-6-methoxybenzoate


Medicinal Chemistry: Synthesis of Ortho-Biaryl Pharmacophores

In drug discovery programs targeting kinase inhibitors or GPCR modulators, ortho-biaryl motifs are a privileged structure. Methyl 2-bromo-6-methoxybenzoate is the reagent of choice for introducing a 2,6-disubstituted phenyl ring with high efficiency. As inferred from coupling data [1], its use can lead to a >35% yield advantage over the 2-chloro analog, accelerating hit-to-lead timelines. Its exclusive 6-functionalization capability [2] ensures a single regioisomer, removing the burden of chiral or positional isomer separation.

Natural Product Total Synthesis: Accessing the Dendrobium Alkaloid Scaffold

For academic and commercial groups synthesizing orchid pigments like dengibsin for biological evaluation, this compound is an irreplaceable intermediate [3]. Substitution with a generic 3- or 4-bromo-2-methoxybenzoate will not yield the correct final product. The validated synthetic route and high cyclization yield (>90%) make it a low-risk, high-reward procurement for any lab replicating or scaling this pathway.

Process Chemistry R&D: Developing Robust Cross-Coupling Processes

Process chemists tasked with scaling up Suzuki, Heck, or Buchwald-Hartwig reactions on ortho-substituted benzoates find this compound's reactivity profile superior. The bromine handle provides a wider catalyst scope and lower thermal requirements compared to the chloride [1], reducing energy costs and enabling coupling with heat-sensitive substrates. The known stability of the methyl ester under these conditions further simplifies process optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-bromo-6-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.